

# A Comprehensive Guide to the Properties of Molybdenum Nickel Oxide: A DFT Perspective

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For researchers, scientists, and professionals in drug development, understanding the intricate properties of novel materials is paramount. **Molybdenum nickel oxide** (NiMoO<sub>4</sub>), a versatile transition metal oxide, has garnered significant attention for its potential applications in catalysis, energy storage, and sensor technology. This guide provides an in-depth comparison of the structural, electronic, and catalytic properties of the two primary phases of NiMoO<sub>4</sub>,  $\alpha$ -NiMoO<sub>4</sub> and  $\beta$ -NiMoO<sub>4</sub>, grounded in data from Density Functional Theory (DFT) calculations and supported by experimental findings.

This guide synthesizes data from multiple theoretical and experimental studies to offer a clear, comparative overview of **molybdenum nickel oxide**'s characteristics. By presenting quantitative data in accessible tables and detailing the computational and experimental methodologies, we aim to provide a valuable resource for researchers exploring the potential of this promising material.

# Comparative Analysis of α-NiMoO4 and β-NiMoO4 Properties

DFT calculations have been instrumental in elucidating the fundamental properties of the different crystalline phases of nickel molybdate. The  $\alpha$ -NiMoO4 phase is the low-temperature stable form, while the  $\beta$ -NiMoO4 phase is typically formed at higher temperatures. These phases exhibit distinct structural and electronic characteristics that influence their performance in various applications.



#### **Structural and Energetic Properties**

The structural stability and key lattice parameters of  $\alpha$ -NiMoO4 and  $\beta$ -NiMoO4 have been investigated through both experimental X-ray diffraction (XRD) and theoretical DFT calculations. DFT studies indicate that the  $\alpha$ -phase of NiMoO4 is energetically more stable than the  $\beta$ -phase by approximately 9 kcal/mol.[1]

Property	α-NiMoO₄ (DFT)	α-NiMoO₄ (Experimental) [2]	β-NiMoO₄ (DFT)	β-NiMoO <sub>4</sub> (Experimental) [2]
Lattice Constant a (Å)	-	9.602	-	10.094
Lattice Constant b (Å)	-	8.769	-	9.203
Lattice Constant c (Å)	-	7.665	-	6.996
Angle β (deg)	-	114.24	-	107.17
Relative Stability	More Stable	-	Less Stable	-

Note: Specific DFT calculated lattice parameters were not consistently available across the reviewed literature for a direct side-by-side comparison.

#### **Electronic and Magnetic Properties**

The electronic structure of NiMoO4 is a key determinant of its catalytic and conductive properties. DFT calculations, including the use of the DFT+U method to better account for electron correlation in the d-orbitals of Ni and Mo, have provided valuable insights into the density of states (DOS) and band structure. Nickel molybdate is known to exhibit a large density of states near the top of the valence band, contributing to its chemical activity.[1] The material also displays interesting magnetic properties, with reports of an antiferromagnetic to paramagnetic transition.[2]



Property	α-NiMoO4	β-NiMoO4
Electronic Nature	Semiconductor	Semiconductor
Magnetic Ordering	Antiferromagnetic at low temperatures	Antiferromagnetic at low temperatures

### **Catalytic Activity: A DFT-Informed Perspective**

**Molybdenum nickel oxide** has emerged as a highly efficient catalyst for several important electrochemical reactions, including the Urea Oxidation Reaction (UOR) and the Hydrogen Evolution Reaction (HER). DFT calculations have been pivotal in understanding the underlying mechanisms and the synergistic effects between the  $\alpha$  and  $\beta$  phases.

### **Urea Oxidation Reaction (UOR)**

Joint experimental and DFT studies have demonstrated that a mixed-phase ( $\alpha/\beta$ ) NiMoO<sub>4</sub> catalyst exhibits enhanced performance for UOR.[3] This synergy is attributed to higher conductivity and a lower adsorption energy for urea molecules on the mixed-phase surface.[3] DFT calculations can model the adsorption of urea and subsequent reaction intermediates on the catalyst surface to elucidate the reaction pathway.

#### **Hydrogen Evolution Reaction (HER)**

In the context of HER, DFT calculations have been used to determine the free energy profile of the reaction on NiMoO<sub>4</sub> surfaces. These calculations help in identifying the rate-determining steps and understanding how the electronic structure of the catalyst influences its activity.

#### **Experimental and Computational Protocols**

A detailed understanding of the methodologies employed in both experimental synthesis and theoretical calculations is crucial for reproducing and building upon existing research.

#### Synthesis of NiMoO<sub>4</sub> Nanostructures

A common method for synthesizing NiMoO<sub>4</sub> nanostructures is the hydrothermal method. In a typical procedure, nickel nitrate hexahydrate (Ni(NO<sub>3</sub>)<sub>2</sub>·6H<sub>2</sub>O) and sodium molybdate dihydrate (Na<sub>2</sub>MoO<sub>4</sub>·2H<sub>2</sub>O) are dissolved in deionized water. The resulting solution is then transferred to



a Teflon-lined stainless-steel autoclave and heated at a specific temperature (e.g., 120-180 °C) for several hours. The resulting precipitate is then washed with deionized water and ethanol and dried. The final crystalline phase ( $\alpha$  or  $\beta$ ) and morphology can be controlled by adjusting parameters such as the pH of the precursor solution, reaction temperature, and time.

#### **DFT Calculation Methodology**

The DFT calculations cited in this guide are generally performed using plane-wave basis sets as implemented in codes like the Vienna Ab initio Simulation Package (VASP). Key computational details include:

- Exchange-Correlation Functional: The Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is commonly used. To account for the strong onsite Coulomb interaction of the d-electrons of Ni and Mo, the DFT+U method is often employed.
- Hubbard U Parameter: The values for the Hubbard U parameter are crucial for accurate predictions. While optimal values can vary, representative values used in the literature for Ni 3d and Mo 4d orbitals are determined based on fitting to experimental data or from linear response calculations.
- Plane-Wave Cutoff Energy: A cutoff energy of around 400-500 eV is typically used for the plane-wave basis set.
- Brillouin Zone Sampling: The Monkhorst-Pack scheme is used for k-point sampling of the Brillouin zone. The density of the k-point mesh is chosen to ensure convergence of the total energy.
- Convergence Criteria: The calculations are considered converged when the total energy difference between successive electronic steps is less than a certain threshold (e.g., 10<sup>-5</sup> eV) and the forces on all atoms are below a specified value (e.g., 0.01 eV/Å).

## **Visualizing DFT Workflows and Catalytic Pathways**

To better illustrate the logical flow of DFT calculations and the proposed mechanisms for catalytic reactions, the following diagrams are provided.



Caption: General workflow for DFT calculations of material properties.

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